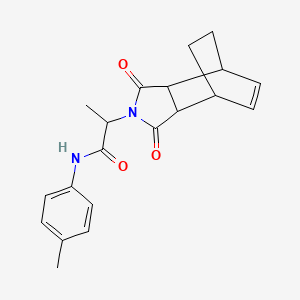![molecular formula C10H15NO3S B4511514 N-[2-(2-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4511514.png)
N-[2-(2-methylphenoxy)ethyl]methanesulfonamide
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various chemical strategies, including reactions under specific conditions that introduce sulfonamide groups to aromatic compounds or heterocycles. For instance, the condensation of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields methanesulfonamide derivatives with carbon-functional groups in one step (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can significantly influence their chemical and physical properties. For example, studies on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide reveal detailed insights into their molecular and supramolecular structures, highlighting the influence of substituents on molecular conformation and intermolecular interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, contributing to their wide range of applications. The reactivity can be tailored by modifying the chemical structure, as demonstrated in the synthesis of complex molecules for potential pharmacological applications (Watanabe et al., 1997).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and can be studied using various analytical techniques. For example, vibrational spectroscopic studies provide insights into the structure and behavior of ethyl methanesulfonate (Tuttolomondo et al., 2005).
作用機序
Target of Action
N-[2-(2-methylphenoxy)ethyl]methanesulfonamide is primarily used in the design of lithium salts for high-energy lithium metal batteries .
Mode of Action
This compound interacts with its target by enabling carbonate electrolytes with a large apparent donor number and lithium ion transference number . It drives a self-cleaning mechanism for solid-electrolyte interphases, enhancing compatibility with lithium-metal anodes even at high current densities .
Biochemical Pathways
The compound affects the pathway of ion transfer in the electrolyte of lithium metal batteries. It improves the quality of the solid-electrolyte interphase (SEI), which is crucial for the performance of the battery . The SEI on a lithium-metal anode contains multiple organic and inorganic species . The compound helps to prevent the growth of lithium dendrites, cracking of the SEI, and continuous decomposition of electrolytes .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its impact on the performance of lithium metal batteries. The compound enhances the performance of the batteries, particularly under fast-cycling conditions .
Result of Action
The use of N-[2-(2-methylphenoxy)ethyl]methanesulfonamide in lithium metal batteries results in improved fast-cycling performances . For instance, pouch cells of 310 Wh kg−1 achieved 410 W kg−1 power density at the discharging current density of 6.59 mA cm−2 . Under fast-cycling conditions, pouch cells maintained 81% capacity after 100 cycles .
Action Environment
The action of N-[2-(2-methylphenoxy)ethyl]methanesulfonamide is influenced by the environment within the lithium metal battery. The compound is particularly effective in carbonate-based electrolytes, which have traditionally been problematic due to their high corrosion towards lithium metal . The compound’s effectiveness may be influenced by factors such as the current density and the specific design of the battery .
特性
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-5-3-4-6-10(9)14-8-7-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOSBBCKNODBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(cyclopentyloxy)phenyl]cyclopentanecarboxamide](/img/structure/B4511443.png)
![N-(3-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511458.png)

![1-(ethylsulfonyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B4511470.png)
![N-(2-fluorobenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511482.png)



![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide](/img/structure/B4511509.png)
![N-(3-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511529.png)
![4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4511532.png)
![benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4511540.png)
![N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511549.png)